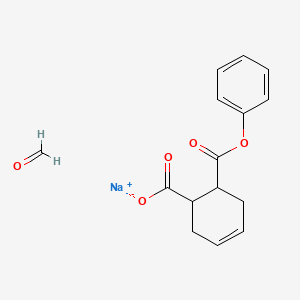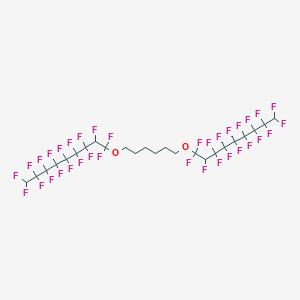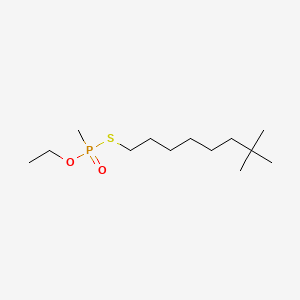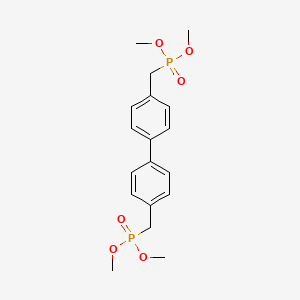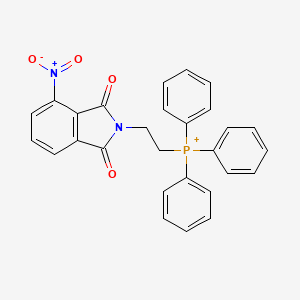
N-(2-(4,5-Dihydro-2-undecyl-1H-imidazol-1-yl)ethyl)ethylenediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EINECS 256-024-9, also known as 2,4,6-trinitrotoluene, is a chemical compound that has been widely studied and utilized in various fields. It is a yellow, odorless solid that is primarily known for its explosive properties. This compound has significant historical and industrial importance, particularly in the context of military applications and mining operations.
準備方法
Synthetic Routes and Reaction Conditions
2,4,6-trinitrotoluene is synthesized through a nitration process involving toluene. The nitration process typically occurs in three stages:
Mononitration: Toluene reacts with a mixture of nitric acid and sulfuric acid to form mononitrotoluene.
Dinitration: Mononitrotoluene undergoes further nitration to form dinitrotoluene.
Trinitration: Dinitrotoluene is nitrated once more to produce 2,4,6-trinitrotoluene.
The reaction conditions involve maintaining specific temperatures and acid concentrations to ensure the desired nitration at each stage.
Industrial Production Methods
Industrial production of 2,4,6-trinitrotoluene follows the same nitration process but on a larger scale. The process involves continuous flow reactors where toluene and nitrating acids are mixed under controlled conditions. The product is then purified through crystallization and washing to remove any residual acids and by-products.
化学反応の分析
Types of Reactions
2,4,6-trinitrotoluene undergoes several types of chemical reactions, including:
Reduction: It can be reduced to form various amines.
Oxidation: It can be oxidized to form different nitro compounds.
Substitution: It can undergo substitution reactions where one or more nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst, such as palladium on carbon.
Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid are used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution.
Major Products
Reduction: Produces compounds like 2,4,6-triaminotoluene.
Oxidation: Results in compounds such as 2,4,6-trinitrobenzoic acid.
Substitution: Leads to a variety of substituted nitrotoluenes depending on the nucleophile used.
科学的研究の応用
2,4,6-trinitrotoluene has several scientific research applications:
Chemistry: Used as a standard explosive in various experiments to study detonation and explosive properties.
Biology: Studied for its toxicological effects on living organisms and its environmental impact.
Medicine: Research into its potential use in targeted drug delivery systems due to its ability to release energy upon decomposition.
Industry: Utilized in mining and construction for controlled demolitions and rock blasting.
作用機序
The explosive nature of 2,4,6-trinitrotoluene is due to its ability to rapidly decompose and release a large amount of energy. The decomposition involves breaking the nitrogen-oxygen bonds in the nitro groups, leading to the formation of gases such as nitrogen, carbon monoxide, and carbon dioxide. This rapid gas formation results in a high-pressure shock wave, which is the basis of its explosive power.
類似化合物との比較
Similar Compounds
2,4-dinitrotoluene: Less explosive but still used in some industrial applications.
2,6-dinitrotoluene: Similar properties to 2,4-dinitrotoluene.
1,3,5-trinitrobenzene: Another high explosive with similar applications.
Uniqueness
2,4,6-trinitrotoluene is unique due to its stability and ease of handling compared to other high explosives. It has a relatively low melting point, making it easy to cast into various shapes for different applications. Its stability allows for safe storage and transportation, which is a significant advantage over other more sensitive explosives.
特性
CAS番号 |
42966-04-1 |
|---|---|
分子式 |
C18H38N4 |
分子量 |
310.5 g/mol |
IUPAC名 |
N'-[2-(2-undecyl-4,5-dihydroimidazol-1-yl)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C18H38N4/c1-2-3-4-5-6-7-8-9-10-11-18-21-15-17-22(18)16-14-20-13-12-19/h20H,2-17,19H2,1H3 |
InChIキー |
SPRVNAMHCBVRJW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC1=NCCN1CCNCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


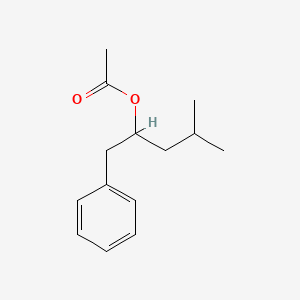

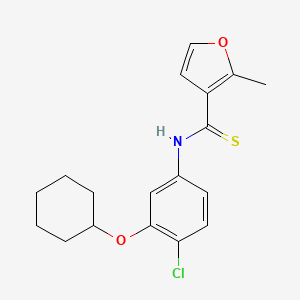


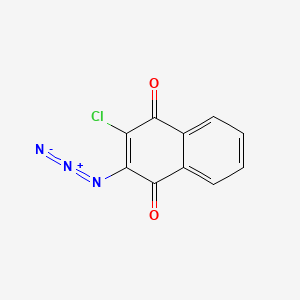
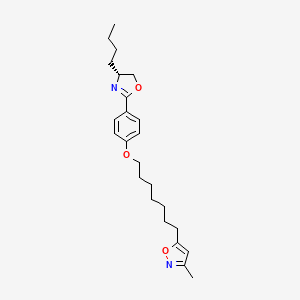
![N-(5,11-Dihydro-5-methyl-10h-dibenz[b,f]azepin-10-ylidene)methylamine](/img/structure/B12686734.png)
